Cas no 1110850-27-5 (1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline)
![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline structure](https://ja.kuujia.com/scimg/cas/1110850-27-5x500.png)
1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline 化学的及び物理的性質
名前と識別子
-
- AKOS033246458
- (2-methylsulfanylpyridin-3-yl)-(6-pyrrolidin-1-ylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)methanone
- 1-[2-(methylsulfanyl)pyridine-3-carbonyl]-6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline
- Z131202236
- 1110850-27-5
- EN300-26617431
- 1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline
-
- インチ: 1S/C20H23N3O3S2/c1-27-19-17(7-4-10-21-19)20(24)23-13-5-6-15-14-16(8-9-18(15)23)28(25,26)22-11-2-3-12-22/h4,7-10,14H,2-3,5-6,11-13H2,1H3
- InChIKey: FOOGPUFGHUDVLF-UHFFFAOYSA-N
- SMILES: S(C1C=CC2=C(C=1)CCCN2C(C1=CC=CN=C1SC)=O)(N1CCCC1)(=O)=O
計算された属性
- 精确分子量: 417.11808395g/mol
- 同位素质量: 417.11808395g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 28
- 回転可能化学結合数: 4
- 複雑さ: 660
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 104Ų
- XLogP3: 2.7
1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26617431-0.05g |
1-[2-(methylsulfanyl)pyridine-3-carbonyl]-6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline |
1110850-27-5 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline 関連文献
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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9. Caper tea
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinolineに関する追加情報
Introduction to 1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline (CAS No. 1110850-27-5)
1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline (CAS No. 1110850-27-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a tetrahydroquinoline core, a methylsulfanyl-substituted pyridine ring, and a pyrrolidine sulfonyl moiety. These structural elements contribute to its potential therapeutic applications and biological activities.
The synthesis of 1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline involves multiple steps and requires precise control over reaction conditions to ensure the formation of the desired product. Recent advancements in synthetic methodologies have facilitated the efficient and scalable production of this compound, making it more accessible for further research and development.
In terms of its biological activity, 1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline has been shown to exhibit potent anti-inflammatory and anti-cancer properties. Studies have demonstrated its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation and cancer progression. Additionally, this compound has been found to induce apoptosis in various cancer cell lines, suggesting its potential as a novel therapeutic agent.
The mechanism of action of 1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline is multifaceted. It interacts with multiple cellular targets, including kinases and signaling pathways that are dysregulated in disease states. For instance, it has been reported to inhibit the activity of protein kinase C (PKC), which plays a crucial role in cell proliferation and survival. Furthermore, this compound has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline in various disease models. Preliminary results from phase I trials have indicated that this compound is well-tolerated by patients and exhibits promising therapeutic effects. Ongoing studies aim to further elucidate its pharmacokinetic properties and optimize dosing regimens for maximum therapeutic benefit.
Beyond its potential as a therapeutic agent, 1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline is also being investigated for its use as a chemical probe in basic research. Its ability to selectively target specific cellular pathways makes it a valuable tool for understanding the underlying mechanisms of various diseases. Researchers are using this compound to study the role of NF-κB and PKC in inflammation and cancer biology.
In conclusion, 1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline (CAS No. 1110850-27-5) represents a promising candidate for the development of novel therapeutics targeting inflammation and cancer. Its unique structural features and multifaceted biological activities make it an exciting area of research with significant potential for future applications in medicine.
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